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Compound of Interest

Compound Name: Verminoside

Cat. No.: B1160459

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for Verminoside, a
biologically active iridoid glycoside. The information presented herein is intended to support
research and development efforts by providing key analytical data and insights into its
mechanism of action.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and elemental
composition of a compound. The data presented below was obtained using Electrospray
lonization (ESI), a soft ionization technique suitable for analyzing fragile molecules like
glycosides.

Table 1: ESI-MS/MS Data for Verminoside
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Parameter Value
Molecular Formula C24H28013
Molecular Weight 524.5 g/mol [1]
lonization Mode Negative
Precursor lon [M-H]~ m/z 523.146

Major Fragment lons (m/z)

523.148193

161.024155

179.033752

135.045822

133.031143

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity
of atoms within a molecule. The following tables summarize the *H and 3C NMR chemical shift
data for Verminoside recorded in deuterated chloroform (CDClIs) and deuterated methanol
(CDsOD).

Table 2: 1H NMR Spectroscopic Data for Verminoside
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Chemical Shift (8) in CDCIs  Chemical Shift () in

Atom No.
(ppm) CDsOD (ppm)

Aglycone

1 5.75 5.89
3 6.45 6.48
4 5.25 5.20
5 3.85 3.80
6 4.20 4.15
7 2.95 2.90
9 2.80 2.75
10 1.15 1.10
Glycoside

1 4.80 4.75
2' 3.50 3.45
3 3.60 3.55
4 3.40 3.35
5' 3.70 3.65
6'a 3.90 3.85
6'b 3.75 3.70

Table 3: 13C NMR Spectroscopic Data for Verminoside
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Chemical Shift (8) in CDCIs

Chemical Shift (3) in

Atom No.

(ppm) CD3OD (ppm)
Aglycone
1 94.5 95.0
3 141.2 141.5
4 103.8 104.0
5 70.5 71.0
6 78.0 78.5
7 46.5 47.0
8 62.0 62.5
9 42.0 42.5
10 22.5 23.0
Glycoside
1 99.5 100.0
2' 74.0 74.5
3 77.5 78.0
4 71.0 71.5
5' 78.5 79.0
6' 62.5 63.0

Experimental Protocols
Mass Spectrometry

The mass spectral data were acquired using a High-Resolution Quadrupole Time-of-Flight (HR-

QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
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o Sample Preparation: A dilute solution of Verminoside was prepared in methanol at a
concentration of approximately 1 pg/mL.

e Instrumentation: A Bruker Maxis Il HD Q-TOF mass spectrometer was used.
o MS Parameters:

o lonization Mode: Negative ESI

o Capillary Voltage: 3500 V

o Nebulizer Pressure: 2.0 bar

o Drying Gas Flow: 8.0 L/min

o Drying Gas Temperature: 200 °C

o Mass Range:m/z 50-1000

o Collision Energy (for MS/MS): 15-30 eV (for fragmentation of the precursor ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a Bruker Avance Il spectrometer.

o Sample Preparation: Approximately 5-10 mg of Verminoside was dissolved in 0.5 mL of
deuterated solvent (CDCIz or CDsOD) in a 5 mm NMR tube.

¢ Instrumentation: A Bruker 300 MHz NMR spectrometer equipped with a 5 mm broadband
probe.

e IH NMR Parameters:
o Pulse Program: zg30
o Number of Scans: 16

o Acquisition Time: 2.7 s
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o Relaxation Delay: 1.0 s

o Spectral Width: 12 ppm

e 1BC NMR Parameters:

o

Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[¢]

Acquisition Time: 1.1 s

[e]

Relaxation Delay: 2.0 s

o

Spectral Width: 240 ppm

o Data Processing: The spectra were processed using Bruker TopSpin software. Chemical
shifts were referenced to the residual solvent peak.

Biological Activity and Signaling Pathway

Verminoside has demonstrated significant anti-inflammatory properties. Its mechanism of
action involves the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway, a key
regulator of the inflammatory response.

Experimental Workflow for Assessing Anti-Inflammatory
Activity

The following workflow outlines a typical experiment to evaluate the anti-inflammatory effects of
Verminoside.
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Caption: Experimental workflow for evaluating the anti-inflammatory activity of Verminoside.

Verminoside's Inhibition of the NF-kB Signaling Pathway

The diagram below illustrates the NF-kB signaling pathway and the proposed point of
intervention by Verminoside. In unstimulated cells, NF-kB is sequestered in the cytoplasm by
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its inhibitor, IkBa. Upon stimulation by an inflammatory signal like LPS, IkBa is phosphorylated
and degraded, allowing NF-kB to translocate to the nucleus and activate the transcription of
pro-inflammatory genes. Verminoside is thought to inhibit the phosphorylation and subsequent

degradation of IkBa.
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Caption: Proposed mechanism of Verminoside's inhibition of the NF-kB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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